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molecular formula C12H12Cl2OS B8403407 6,7-Dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene

6,7-Dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene

Cat. No. B8403407
M. Wt: 275.2 g/mol
InChI Key: FSVGQXDIWNWGBD-UHFFFAOYSA-N
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Patent
US04528399

Procedure details

A mixture of 12 g of 6,7-dichloro-5-methoxy-2-isobutylbenzo[b]thiophene and 130 g of pyridine hydrochloride is heated at 190°-200° for 4 hrs. The cooled mixture is poured onto ice and extracted with ether. The ether extracts are washed with 10% hydrochloric acid, water, dried over anhydrous magnesium sulfate-charcoal and filtered. Evaporation of the filtrate affords an oil. Chromatography of the oil on silica gel gives 8.0 g of 6,7-dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene, mp 58°-59°.
Name
6,7-dichloro-5-methoxy-2-isobutylbenzo[b]thiophene
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:16]C)=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])[S:7][C:6]=2[C:14]=1[Cl:15].Cl.N1C=CC=CC=1>>[Cl:1][C:2]1[C:3]([OH:16])=[CH:4][C:5]2[CH:9]=[C:8]([CH2:10][CH:11]([CH3:13])[CH3:12])[S:7][C:6]=2[C:14]=1[Cl:15] |f:1.2|

Inputs

Step One
Name
6,7-dichloro-5-methoxy-2-isobutylbenzo[b]thiophene
Quantity
12 g
Type
reactant
Smiles
ClC=1C(=CC2=C(SC(=C2)CC(C)C)C1Cl)OC
Name
Quantity
130 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated at 190°-200° for 4 hrs
Duration
4 h
ADDITION
Type
ADDITION
Details
The cooled mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts are washed with 10% hydrochloric acid, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate-charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate
CUSTOM
Type
CUSTOM
Details
affords an oil

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=CC2=C(SC(=C2)CC(C)C)C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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